molecular formula C12H25NO B13644635 n-((1-Methoxycycloheptyl)methyl)propan-1-amine

n-((1-Methoxycycloheptyl)methyl)propan-1-amine

Cat. No.: B13644635
M. Wt: 199.33 g/mol
InChI Key: KLIIFRYIGNHHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-((1-Methoxycycloheptyl)methyl)propan-1-amine: is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Methoxycycloheptyl)methyl)propan-1-amine typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which n-((1-Methoxycycloheptyl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • n-((1-Methoxycyclohexyl)methyl)propan-1-amine
  • n-((1-Methoxycyclooctyl)methyl)propan-1-amine
  • n-((1-Methoxycyclopentyl)methyl)propan-1-amine

Comparison: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and eight-membered (cyclooctyl) counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[(1-methoxycycloheptyl)methyl]propan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-10-13-11-12(14-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3

InChI Key

KLIIFRYIGNHHSF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1(CCCCCC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.